

EHT 1864 Technical Support Center: Stability and Handling in Cell Culture

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Compound of Interest

Compound Name: EHT 1864

Cat. No.: B1671146

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This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the stability and use of **EHT 1864** in cell culture experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the effective and reproducible application of this potent Rac family GTPase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is **EHT 1864** and what is its mechanism of action?

EHT 1864 is a small molecule inhibitor of the Rac subfamily of Rho GTPases.^[1] It functions by binding directly to Rac1, Rac1b, Rac2, and Rac3, which prevents the exchange of GDP for GTP and locks the GTPase in an inactive state.^[2] This inhibition of Rac activation disrupts downstream signaling pathways involved in actin cytoskeleton organization, cell migration, and proliferation.^[3]

Q2: What are the recommended solvent and storage conditions for **EHT 1864** stock solutions?

EHT 1864 is soluble in both water and DMSO.^[1] For cell culture experiments, it is common to prepare a concentrated stock solution in sterile DMSO. Vendor information suggests that stock solutions can be stored at -20°C for up to six months or at -80°C for up to one year.^[4] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use volumes.

Q3: Is **EHT 1864** stable in cell culture media?

While specific quantitative studies on the half-life of **EHT 1864** in various cell culture media are not readily available in published literature, its use in numerous cell-based assays with incubation times ranging from hours to several days suggests it possesses sufficient stability to elicit a biological effect. For instance, studies have utilized **EHT 1864** in RPMI media with fetal bovine serum for overnight incubations.[2] However, the stability can be influenced by factors such as media composition, serum concentration, pH, and temperature. For long-term experiments, it is advisable to assess the stability of **EHT 1864** under your specific experimental conditions.

Q4: What is the recommended working concentration for **EHT 1864** in cell culture?

The optimal working concentration of **EHT 1864** can vary depending on the cell type and the specific biological question being addressed. Published studies have used concentrations ranging from the low micromolar (e.g., 5 μ M) to higher concentrations (e.g., 100 μ M).[5][6] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. Be aware that at higher concentrations (e.g., 100 μ M), off-target effects have been reported in some cell types, such as mouse platelets.[5]

Data Presentation

EHT 1864 Properties

Property	Value	Reference
Molecular Weight	581.47 g/mol	[1]
Formula	C ₂₅ H ₂₇ F ₃ N ₂ O ₄ S·2HCl	[1]
Binding Affinity (Kd)	Rac1: 40 nM, Rac1b: 50 nM, Rac2: 60 nM, Rac3: 250 nM	[4]
Solubility (DMSO)	≥ 32 mg/mL	[7]
Solubility (Water)	20 mM	[1]

Example: Stability of EHT 1864 in Cell Culture Media (Hypothetical Data)

The following table is a template for how to present stability data for **EHT 1864** once it has been determined experimentally using the protocol provided below.

Media Type	Serum Concentration	Incubation Temperature	Half-life (t _{1/2}) in hours
DMEM, High Glucose	10% FBS	37°C	Data to be determined
RPMI-1640	10% FBS	37°C	Data to be determined
DMEM, High Glucose	0% FBS (serum-free)	37°C	Data to be determined

Experimental Protocols

Protocol for Assessing EHT 1864 Stability in Cell Culture Media using HPLC-MS

This protocol provides a framework for quantitatively determining the stability of **EHT 1864** in your specific cell culture medium.

1. Materials

- **EHT 1864**
- Cell culture medium of interest (e.g., DMEM, RPMI-1640)
- Fetal Bovine Serum (FBS), if applicable
- Sterile, amber microcentrifuge tubes or vials
- Incubator (37°C, 5% CO₂)
- High-Performance Liquid Chromatography (HPLC) system with a C18 column
- Mass Spectrometer (MS)
- Acetonitrile (LC-MS grade)
- Formic acid (LC-MS grade)

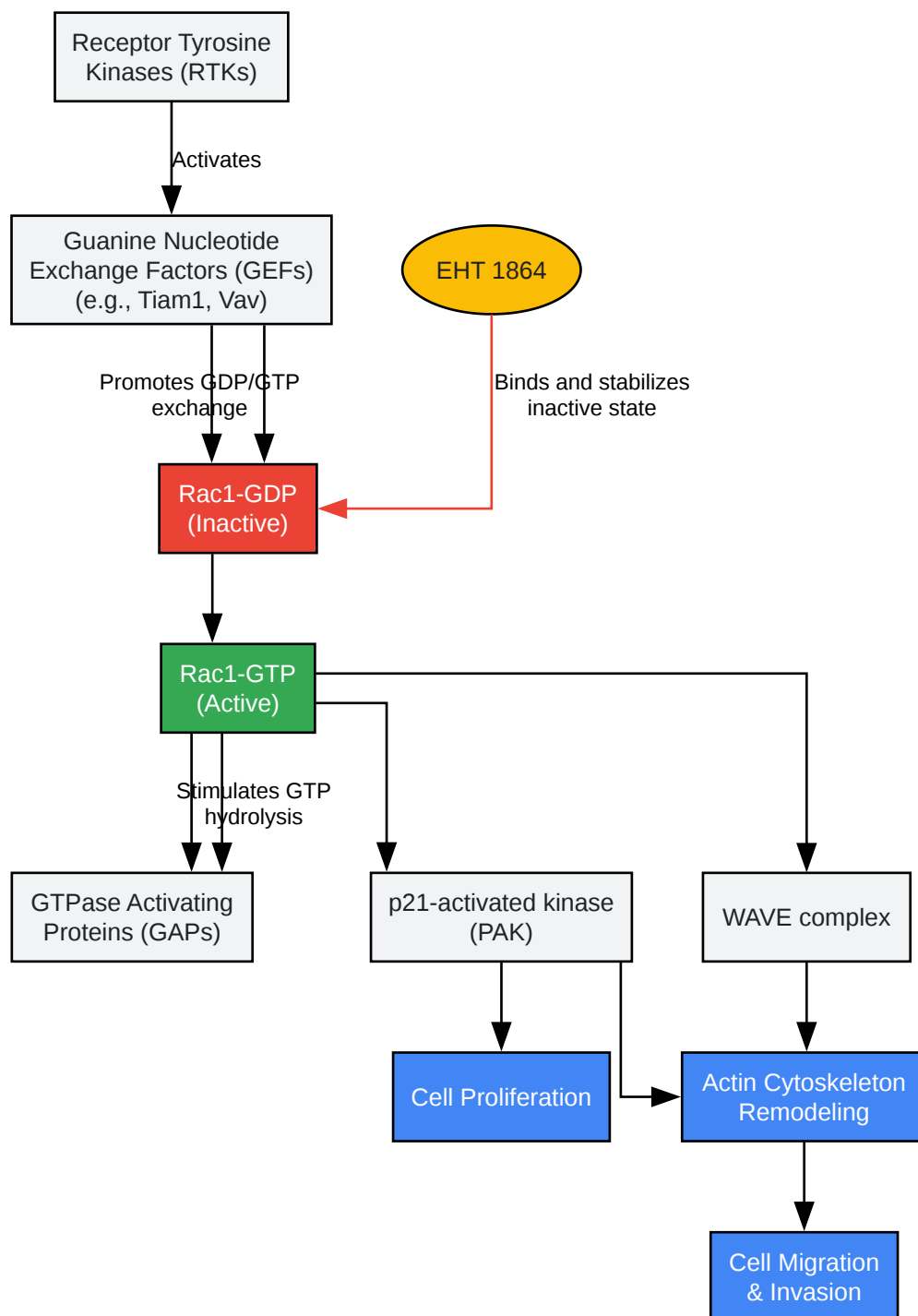
- Water (LC-MS grade)

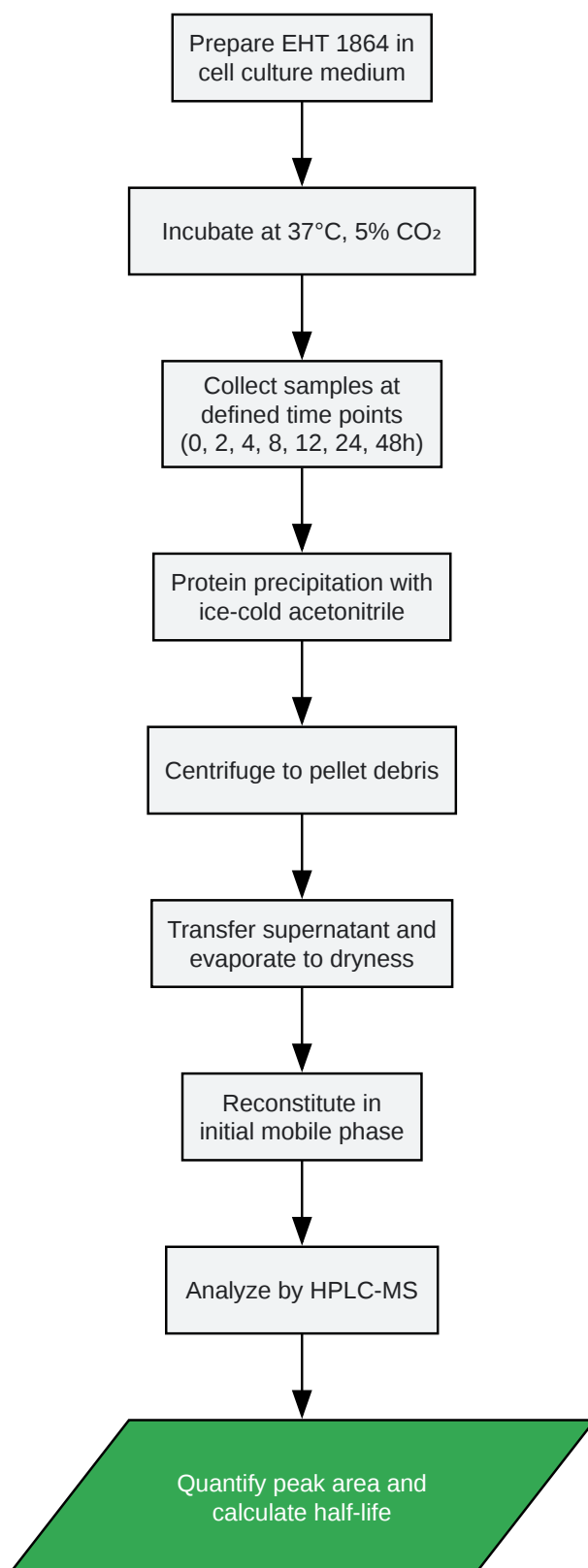
2. Procedure

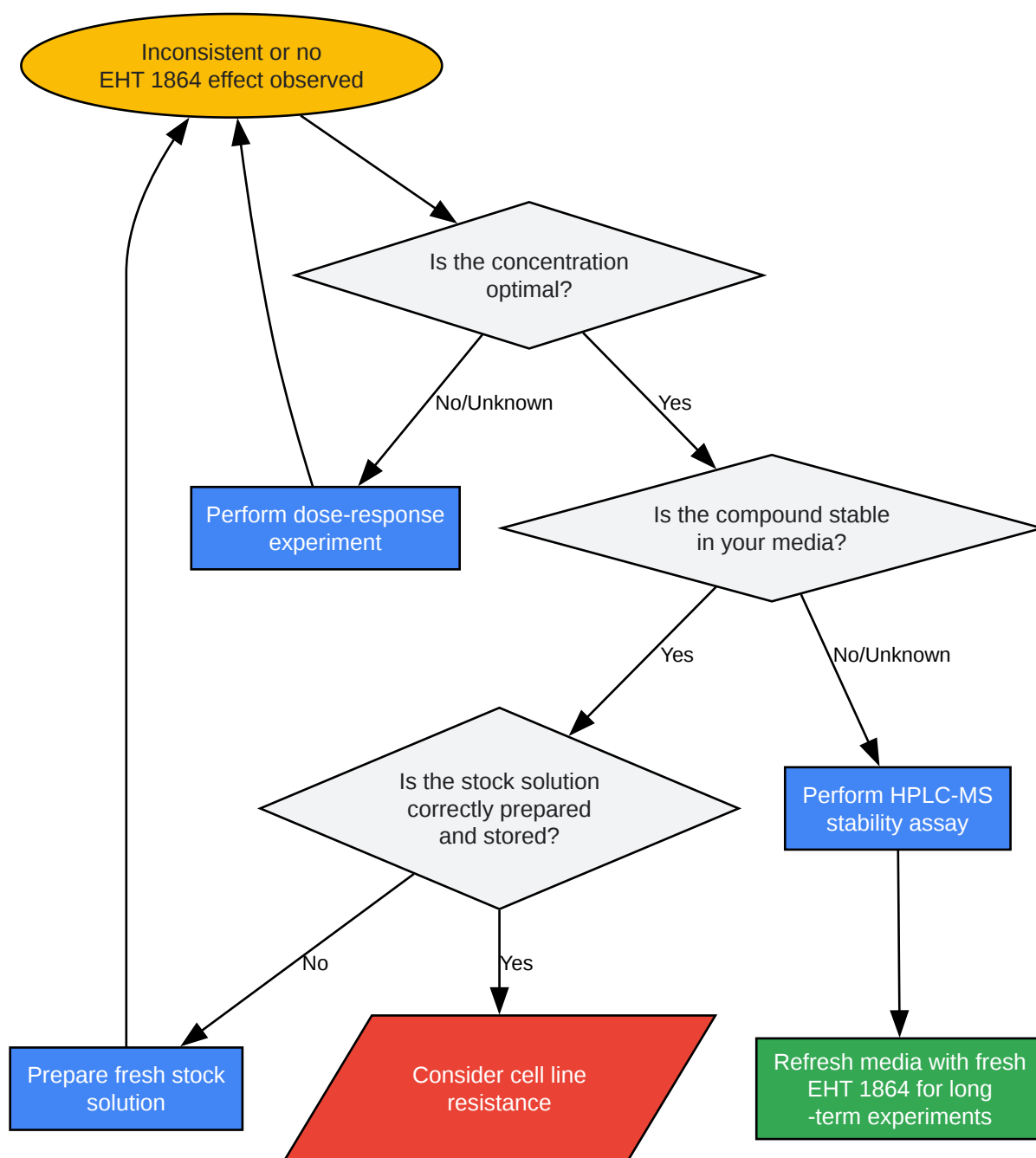
- Preparation of **EHT 1864** Working Solution: Prepare a working solution of **EHT 1864** in the cell culture medium of interest at the desired final concentration (e.g., 10 μ M).
- Incubation: Aliquot the **EHT 1864**-containing medium into sterile, amber microcentrifuge tubes. Place the tubes in a 37°C, 5% CO₂ incubator.
- Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours). The 0-hour time point serves as the initial concentration control.
- Sample Preparation for HPLC-MS:
 - For each time point, take an aliquot of the medium.
 - To precipitate proteins, add three volumes of ice-cold acetonitrile.
 - Vortex thoroughly and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
 - Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
 - Reconstitute the dried extract in a known volume of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
- HPLC-MS Analysis:
 - Inject the reconstituted samples into the HPLC-MS system.
 - Use a C18 column and a gradient elution method with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
 - Monitor the disappearance of the parent **EHT 1864** molecule by detecting its specific mass-to-charge ratio (m/z) using the mass spectrometer.
- Data Analysis:

- Quantify the peak area of **EHT 1864** at each time point.
- Normalize the peak area at each time point to the peak area at time 0.
- Plot the percentage of remaining **EHT 1864** versus time.
- Calculate the half-life ($t_{1/2}$) from the degradation curve.

Mandatory Visualizations







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